cp028 is classified as a small molecule inhibitor specifically targeting the spliceosome, a complex responsible for the splicing of pre-mRNA into mature mRNA. Its mechanism primarily involves interference with the transition of spliceosomal complexes during the splicing process, making it a valuable tool in molecular biology research .
The synthesis of cp028 involves multiple steps, starting from simpler organic compounds to form the final structure. The general synthetic route includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity .
The molecular structure of cp028 can be described as follows:
The molecular formula is C₁₈H₁₈F₁N₃O₃, and its molecular weight is approximately 345.35 g/mol .
cp028 primarily participates in chemical reactions that involve:
Experimental data show that at concentrations above 150 µM, splicing is completely inhibited, while an IC50 value of approximately 54 µM indicates effective inhibition at lower concentrations .
The mechanism by which cp028 inhibits pre-mRNA splicing involves:
This mechanism highlights cp028's potential as a tool for studying spliceosomal dynamics and function.
The physical and chemical properties of cp028 include:
These properties are critical for its application in laboratory settings .
cp028 has several significant applications in scientific research:
Chronic lymphocytic leukemia exhibits profound metabolic heterogeneity, a hallmark that contributes to differential treatment responses and disease progression. Recent research has illuminated the critical dependency of CLL cells on lipid metabolic pathways, particularly fatty acid oxidation (FAO), to fulfill their heightened energy demands and support uncontrolled proliferation. Compared to normal B-cells, CLL cells demonstrate abundant lipid deposits and enhanced FAO capacity, allowing survival in nutrient-poor microenvironments like lymph nodes and bone marrow [1] [9]. This metabolic reprogramming is not merely a passive consequence but an active driver of pathogenesis.
Central to this dysregulated metabolism is the mTORC1 signaling pathway, a master regulator of cellular catabolism and anabolism. In CLL, constitutive mTORC1 activation promotes lipogenesis and FAO, creating a metabolic vulnerability that can be therapeutically exploited. Research demonstrates that circular RNAs (circRNAs), particularly those modified by N6-methyladenosine (m6A), play crucial roles in orchestrating this metabolic shift. The circRNA circTET2 (derived from the TET2 gene) has been identified as significantly upregulated in CLL patients and correlates with poorer prognosis. Functionally, m6A-modified circTET2 interacts with the RNA-binding protein heterogeneous nuclear ribonucleoprotein C (HNRNPC), stabilizing transcripts involved in lipid metabolism—notably CPT1A (carnitine palmitoyltransferase 1A), the rate-limiting enzyme controlling mitochondrial fatty acid import for β-oxidation [1] [9]. This circTET2-HNRNPC-CPT1A axis establishes a direct molecular link between RNA processing dysregulation and the metabolic adaptations enabling CLL persistence and expansion. Consequently, disrupting this axis presents a compelling strategy for therapeutic intervention.
Pre-mRNA splicing represents a critical post-transcriptional regulatory node in gene expression. In cancer, recurrent mutations in core spliceosomal components (e.g., SF3B1, U2AF1, SRSF2) are hallmark genetic lesions in myelodysplastic syndromes (MDS) and certain leukemias, establishing aberrant splicing as a bona fide oncogenic driver [3]. Even in malignancies lacking these mutations, dysregulated expression or activity of splicing factors (SFs) and RNA-binding proteins (RBPs) can generate pro-tumorigenic mRNA isoforms. These isoforms may encode proteins with altered functions that promote cell survival, proliferation, invasion, immune evasion, and crucially, metabolic reprogramming [3] [6].
Targeting the spliceosome offers a unique therapeutic angle. Splicing modulators primarily interact with the SF3b complex within the U2 small nuclear ribonucleoprotein particle (U2 snRNP), a core component critical for branch point recognition during spliceosome assembly. By perturbing the dynamic interactions and conformational changes essential for spliceosome function, these compounds induce widespread splicing alterations. Cancer cells, particularly those harboring spliceosome mutations ("spliceosome sickness") or exhibiting dependency on specific oncogenic isoforms, display heightened vulnerability to these perturbations compared to normal cells [3].
Table 1: Key Splicing Modulators in Preclinical and Clinical Development for Hematological Malignancies
Compound | Primary Target | Origin/Type | Key Mechanism Notes | Development Stage |
---|---|---|---|---|
CP028 | SF3b Complex | Synthetic Small Molecule | Modulates circTET2 biogenesis; impacts circRNA-dependent metabolic pathways | Preclinical |
H3B-8800 | SF3b Complex | Synthetic Small Molecule | Orally available modulator; preferential lethality in spliceosome-mutant cells | Phase I Clinical Trial (NCT02841540) |
E7107 (Pladienolide B derivative) | SF3b Complex | Natural Product Derivative | Prototypical SF3b binder; induces exon skipping/intron retention | Phase I (Trial halted due to toxicity) |
Indisulam (E7070) | Spliceosome (via RBM39 degradation) | Synthetic Sulfonamide | Induces proteasomal degradation of RBM39, a splicing factor | Phase II Clinical Trials |
Sudemycins | SF3b Complex | Synthetic Analogues of FR901464 | Alter spliceosome kinetics; induce transcriptome-wide splicing changes | Preclinical/Lead Optimization |
CP028 positions itself within this class of splicing modulators but with emerging distinctions. While its precise binding site within the spliceosome requires further elucidation, functional studies confirm its potent ability to inhibit pre-mRNA splicing. Crucially, research demonstrates that CP028 effectively modulates the biogenesis of circTET2. CircRNAs are generated through a backsplicing mechanism reliant on canonical spliceosomal machinery. By inhibiting spliceosome activity, CP028 reduces the production of mature circTET2 molecules, thereby disrupting the downstream circTET2-HNRNPC-CPT1A axis that fuels FAO in CLL cells [9]. This action translates into measurable biological effects: CP028 treatment significantly reduces CLL cell proliferation and synergizes with inhibitors targeting the mTOR pathway (e.g., dactolisib) or FAO directly (e.g., perhexiline) [9]. Its efficacy highlights the therapeutic potential of targeting splicing-dependent metabolic circuits in CLL and potentially other cancers reliant on similar pathways.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1